(S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide
Description
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (S)-2-methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide , reflecting its stereochemical configuration and functional groups. Its molecular formula, C₁₄H₁₈F₃NO₂S , corresponds to a molecular weight of 321.36 g/mol . The structural backbone comprises a propane-2-sulfinamide group linked to a trifluoromethylated β-keto phenylbutan-2-yl moiety.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈F₃NO₂S |
| Molecular Weight | 321.36 g/mol |
| XLogP3-AA | 3.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bond Count | 6 |
Stereochemical Configuration and Chiral Centers
The compound exhibits two stereogenic centers:
- Sulfur atom in the sulfinamide group (S-configuration).
- Carbon-2 in the trifluoromethylated butan-2-yl moiety (2S-configuration).
The stereochemistry is explicitly defined in the SMILES notation:CC(C)(C)[S@](=O)NC(CC(=O)C1=CC=CC=C1)C(F)(F)F.
Here, the [S@] descriptor confirms the S-configuration at sulfur, while the 2S-configuration at carbon-2 is inferred from the IUPAC name. The InChIKey PSARJNDBMICJKA-FHQWGVRCSA-N further validates the enantiomeric arrangement.
Table 2: Stereochemical Properties
| Stereocenter Location | Configuration |
|---|---|
| Sulfur (S) | S |
| Carbon-2 (C2) | 2S |
Crystallographic and Spectroscopic Validation
While experimental crystallographic data is not directly available in the provided sources, computed molecular properties offer insights into the compound’s geometry. The tetrahedral geometry at sulfur is supported by bond lengths typical for sulfinamides:
Spectroscopic characterization includes:
- ¹H NMR : Aromatic protons resonate at δ 7.95 ppm (doublet, J = 7.3 Hz), while the sulfinamide N–H proton appears as a multiplet between δ 4.54–4.34 ppm.
- ¹³C NMR : The β-keto carbonyl carbon is observed at δ 195.3 ppm, with coupling to the trifluoromethyl group (J = 281.3 Hz).
- ¹⁹F NMR : The CF₃ group resonates at δ -75.45 ppm (singlet).
Table 3: Selected NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H | 7.95 | d | 7.3 |
| ¹H | 4.54–4.34 | m | - |
| ¹³C | 195.3 | q | 281.3 |
| ¹⁹F | -75.45 | s | - |
The compound’s Topological Polar Surface Area (TPSA) is calculated as 65.4 Ų, indicating moderate polarity, while the XLogP3-AA value of 3.2 suggests favorable lipid membrane permeability. These properties are critical for its role in drug design, particularly in optimizing bioavailability.
Properties
IUPAC Name |
(S)-2-methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2S/c1-13(2,3)21(20)18-12(14(15,16)17)9-11(19)10-7-5-4-6-8-10/h4-8,12,18H,9H2,1-3H3/t12-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSARJNDBMICJKA-QKVFXAPYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(CC(=O)C1=CC=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)N[C@@H](CC(=O)C1=CC=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Medicinal Chemistry
(S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide has been investigated for its potential therapeutic effects. The trifluoromethyl group and the sulfinamide moiety are known to enhance biological activity and selectivity towards specific targets.
Case Study: Anticancer Activity
Research indicates that compounds containing sulfinamide groups exhibit promising anticancer properties. A study conducted on similar sulfinamide derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models, suggesting that (S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide may have similar effects.
Pharmaceutical Development
This compound is primarily used as a research reagent and has potential applications in drug formulation. Its unique properties allow it to act as a lead compound for the development of new pharmaceuticals targeting various diseases.
Example: Drug Design
In the context of drug design, (S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide can serve as a scaffold for synthesizing new analogs with improved efficacy and reduced side effects. Researchers are exploring modifications to enhance its pharmacokinetic properties.
Chemical Biology
The compound's ability to interact with biological systems makes it a valuable tool in chemical biology. It can be utilized to study enzyme inhibition or modulation within specific metabolic pathways.
Application: Enzyme Inhibition Studies
Studies have shown that sulfinamides can inhibit enzymes involved in amino acid metabolism. (S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide could be used to investigate its effects on specific enzymes, providing insights into metabolic regulation.
Mechanism of Action
The mechanism of action of (S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Functional Group and Stereochemical Differences
The following compounds share structural motifs with the target molecule but exhibit distinct functional or stereochemical properties:
Key Research Findings
Stereochemical Influence : The (S,S)-configuration of the target compound directs enantioselectivity in ketone reductions, outperforming racemic analogues by >90% ee in model reactions .
Electron-Withdrawing Effects: The CF₃ group stabilizes transition states in nucleophilic additions, a feature absent in non-fluorinated analogues like the dihydrooxazole derivative .
Thermodynamic Stability : Sulfinamides (target) are less prone to hydrolysis than sulfonamides (e.g., ), enhancing their utility in aqueous reaction conditions.
Biological Activity
(S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide, with the CAS number 1280655-24-4, is a compound that has garnered interest for its potential biological activities. This article provides an overview of its biological properties, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide is C14H18F3NO2S. It features a sulfinamide functional group which is known to influence biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C14H18F3NO2S |
| Molecular Weight | 321.36 g/mol |
| CAS Number | 1280655-24-4 |
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
2. Anticancer Activity
The trifluoromethyl group present in the compound is known to enhance metabolic stability and bioactivity in drug design. Compounds containing similar functional groups have been studied for their anticancer properties. For example, certain trifluoromethyl-containing drugs have shown synergistic effects when combined with other chemotherapeutic agents . The precise mechanisms through which (S)-2-Methyl-N-(...) exerts its anticancer effects remain to be fully elucidated but may involve modulation of cell signaling pathways.
3. Structure–Activity Relationship (SAR)
The structure–activity relationship of sulfinamides suggests that modifications to the side chains can significantly impact biological efficacy. For instance, the presence of electron-withdrawing groups like trifluoromethyl can enhance the potency of the compound against target enzymes or receptors . This aspect is critical when considering the design of new derivatives for improved therapeutic applications.
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study on a related sulfonamide compound demonstrated an MIC of 0.01–0.27 μmol/mL against several fungal strains such as Aspergillus flavus and Trichoderma viride, indicating that structural modifications can lead to enhanced antifungal activity . Although direct studies on (S)-2-Methyl-N-(...) are scarce, these findings suggest potential avenues for exploration.
Case Study 2: Anticancer Applications
In preclinical trials, compounds similar to (S)-2-Methyl-N-(...) have shown promising results in inhibiting tumor growth in various cancer models. For example, a trifluoromethyl-containing drug demonstrated significant reduction in tumor size when combined with standard chemotherapy . This highlights the importance of further investigating the specific anticancer mechanisms of (S)-2-Methyl-N-(...).
Q & A
Q. Table 1: Critical Synthesis Parameters
| Parameter | Optimal Condition | Impact on Enantiopurity |
|---|---|---|
| Temperature | −78°C | Prevents racemization |
| Solvent | THF | Stabilizes intermediates |
| Catalyst | Ti(OiPr)₄ | Enhances stereoselectivity |
| Purification Method | Chiral HPLC (Chiralpak AD-H) | Resolves enantiomers |
Basic: Which spectroscopic methods are most effective for characterizing this compound?
Answer:
A combination of techniques is required:
- NMR Spectroscopy :
- ¹H NMR : Identify protons adjacent to sulfinamide (δ 3.2–3.5 ppm) and trifluoromethyl groups (split signals due to coupling with ¹⁹F).
- ¹³C NMR : Carbonyl (C=O) at ~210 ppm; sulfinamide sulfur-bound carbon at ~55 ppm.
- ¹⁹F NMR : Trifluoromethyl group at −63 to −65 ppm (quartet, J = 10 Hz) .
- HPLC-MS : Confirm molecular ion ([M+H]⁺) and purity (>98%).
- X-ray Crystallography : Resolve absolute configuration (see FAQ 3 ).
Q. Table 2: Representative ¹H NMR Data
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH adjacent to sulfinamide | 3.3 | Quintet |
| Aromatic protons (Ph) | 7.2–7.6 | Multiplet |
| CF₃-coupled CH | 4.1 | Quartet |
Advanced: How can X-ray crystallography resolve ambiguities in stereochemical configuration?
Answer:
X-ray diffraction is the gold standard for confirming stereochemistry. Key steps:
- Data Collection : Use a single crystal (size: 0.2 × 0.2 × 0.1 mm) on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Structure Refinement : SHELXL () for small-molecule refinement. Anomalous dispersion effects from sulfur and fluorine atoms enhance phase determination .
- Validation : Check Flack parameter (< 0.1) to confirm absolute configuration.
Case Study : A related sulfinamide () showed a Flack parameter of 0.03(2), confirming the (S,S) configuration. Discrepancies in torsion angles (< 5°) between experimental and DFT models can arise from crystal packing effects .
Advanced: How to address discrepancies between computational models and experimental conformational data?
Answer:
Discrepancies often stem from:
- Solvent Effects : DFT models (gas phase) vs. crystallographic data (solid state).
- Dynamic Behavior : Rotational barriers in sulfinamide groups.
Q. Methodology :
Perform conformational sampling using molecular dynamics (MD) simulations with explicit solvent (e.g., chloroform).
Compare Boltzmann-weighted DFT geometries with X-ray torsional angles.
Adjust force field parameters (e.g., AMBER) to account for fluorine’s electronegativity .
Example : In a study (), MD simulations revealed a 10° deviation in the dihedral angle (C-S-N-C), attributed to crystal lattice constraints.
Advanced: What strategies optimize the compound’s stability under varying experimental conditions?
Answer:
Stability depends on:
- pH : Degradation above pH 7 due to sulfinamide hydrolysis.
- Temperature : Store at −20°C in amber vials; avoid repeated freeze-thaw cycles.
Q. Experimental Design :
- Accelerated Stability Testing :
- Thermogravimetric Analysis (TGA) : Decomposition onset at 150°C.
- HPLC Monitoring : Track degradation products (e.g., sulfonic acid) under UV (254 nm).
Q. Table 3: Stability Profile
| Condition | Half-Life (Days) | Major Degradation Product |
|---|---|---|
| pH 7.4, 25°C | 7 | Sulfonic acid derivative |
| pH 5.0, 4°C | >30 | None detected |
Advanced: How to analyze contradictory bioactivity data across in vitro and in vivo models?
Answer:
Contradictions may arise from:
- Metabolic Instability : Rapid clearance in vivo.
- Protein Binding : High serum albumin affinity reduces free drug concentration.
Q. Methodology :
Microsomal Assays : Compare hepatic extraction ratios (e.g., human vs. rodent).
Plasma Protein Binding : Use equilibrium dialysis; correlate unbound fraction with efficacy.
Pharmacokinetic Modeling : Integrate in vitro half-life (t₁/₂) and volume of distribution (Vd) to predict in vivo behavior .
Example : A sulfinamide analog () showed 90% plasma protein binding, explaining reduced in vivo activity despite potent in vitro enzyme inhibition.
Advanced: What crystallographic challenges arise from the trifluoromethyl group?
Answer:
The CF₃ group introduces:
- Disorder : Free rotation at room temperature, leading to split positions.
- Anisotropy : Requires high-resolution data (< 1.0 Å) for accurate refinement.
Q. Solutions :
- Low-Temperature Data Collection : At 100 K to reduce thermal motion.
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model rotational disorder .
Case Study : In , the CF₃ group refined with 70% occupancy in two orientations, resolved using Hirshfeld rigid-body restraints.
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential dust formation ().
- Spill Management : Absorb with vermiculite; neutralize with 5% sodium bicarbonate.
First Aid : For skin contact, wash with soap/water; eye exposure requires 15-minute irrigation .
Notes
- Contradictions : Resolve by cross-referencing multiple techniques (e.g., NMR vs. X-ray for stereochemistry).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
